molecular formula C20H28N2O3 B7135893 N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-6-oxaspiro[2.5]octane-2-carboxamide

N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-6-oxaspiro[2.5]octane-2-carboxamide

Cat. No.: B7135893
M. Wt: 344.4 g/mol
InChI Key: PMRNDTNLZYVKDD-UHFFFAOYSA-N
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Description

N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-6-oxaspiro[25]octane-2-carboxamide is a complex organic compound that features a morpholine ring, a spirocyclic structure, and a carboxamide group

Properties

IUPAC Name

N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-6-oxaspiro[2.5]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-14-12-22(13-15(2)25-14)18-6-4-3-5-17(18)21-19(23)16-11-20(16)7-9-24-10-8-20/h3-6,14-16H,7-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRNDTNLZYVKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=CC=C2NC(=O)C3CC34CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-6-oxaspiro[2.5]octane-2-carboxamide typically involves multiple steps, starting with the preparation of the morpholine derivative. The key steps include:

    Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting 2,6-dimethylphenol with ethylene oxide in the presence of a base.

    Spirocyclic Structure Formation: The spirocyclic structure is formed by a cyclization reaction involving a suitable precursor, such as a diol or a diketone.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-6-oxaspiro[2.5]octane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-6-oxaspiro[2.5]octane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-6-oxaspiro[2.5]octane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(cis-2,6-dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4’-trifluoromethoxy-[1,1’-biphenyl]-3-carboxamide
  • 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol

Uniqueness

N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-6-oxaspiro[2.5]octane-2-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other compounds with similar functional groups but different core structures.

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